

# A Technical Guide to Melicopidine: Nomenclature, Properties, and Isolation

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## Compound of Interest

Compound Name: Melicopidine

Cat. No.: B191809

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This document provides a comprehensive technical overview of **Melicopidine**, an acridine alkaloid. It covers the compound's formal nomenclature, known synonyms, physicochemical properties, and a generalized methodology for its extraction and isolation from natural sources.

## Chemical Nomenclature and Identification

**Melicopidine** is an alkaloid first isolated from the Australian plant *Melicope fareana*[1]. Its chemical identity is established by its IUPAC name and various registry numbers.

- Preferred IUPAC Name: 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one[1][3][4][5]
- Synonyms:
  - Melicopidene[2][3][6]
  - 4,11-Dimethoxy-5-methyl-1,3-dioxolo(4,5-b)acridin-10(5H)-one[2][3][6]
  - NSC 34757[4][6]
- CAS Number: 475-91-2[1][3]

**Melicopidine** belongs to the acridine class of organic compounds and is functionally related to an acridone[3][6].

## Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of **Melicopidine** based on available data. It is important to note that some of these values are predicted through computational models.

Property	Value	Data Source
Molecular Formula	C <sub>17</sub> H <sub>15</sub> NO <sub>5</sub>	[1][3]
Molar Mass	313.309 g·mol <sup>-1</sup>	[1]
Melting Point	121-122 °C	[2][3]
Boiling Point (Predicted)	530.4 ± 50.0 °C	[2][3]
Density (Predicted)	1.345 ± 0.06 g/cm <sup>3</sup>	[2][3]
pKa (Predicted)	-1.32 ± 0.20	[2][3]
Lowest Published Lethal Dose (LDLo)	200 mg/kg (mouse)	[1]

## Experimental Protocols: Isolation from Natural Sources

**Melicopidine** is a naturally occurring alkaloid found in plants such as *Melicope fareana*, *Medicosma fareana*, and *Sarcomelicope megistophylla*[1]. While the seminal papers describing its initial isolation provide the basis for its extraction, a detailed, standardized protocol is not readily available in the provided search results. However, a generalized experimental workflow for the isolation of alkaloids like **Melicopidine** from plant material can be outlined based on common phytochemical extraction techniques[7][8].

Objective: To extract and isolate **Melicopidine** from dried, powdered plant material.

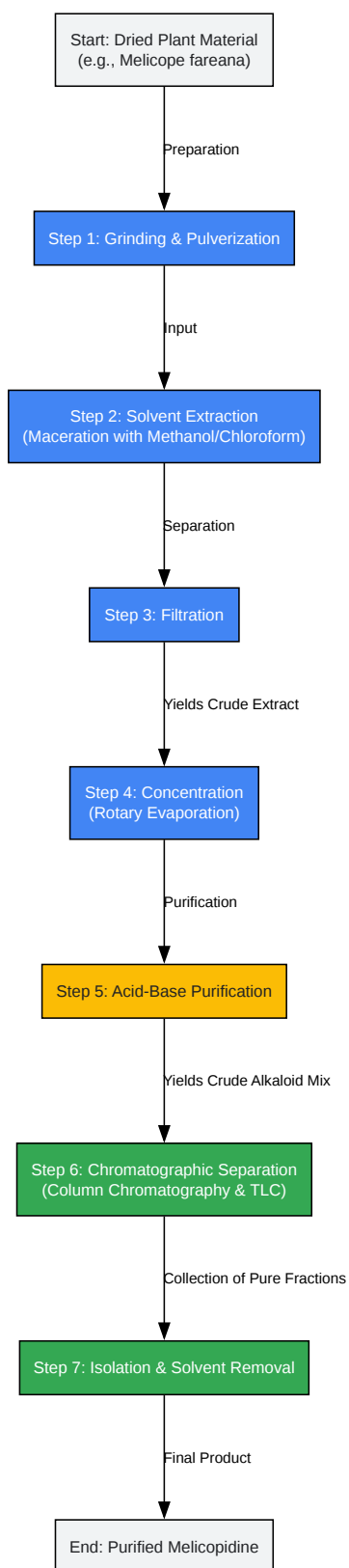
Methodology: This protocol follows a multi-step process involving solvent extraction, purification, and chromatographic separation.

- Preparation of Plant Material:
  - Obtain dried aerial parts or stem bark of a known **Melicopidine**-containing plant (e.g., *Melicope fareana*).
  - Grind the plant material into a fine powder to maximize the surface area for solvent extraction.
- Solvent Extraction (Maceration):
  - Submerge the powdered plant material in an appropriate organic solvent, such as methanol or chloroform, in a sealed container[7].
  - Allow the mixture to macerate for a period of 24-72 hours at room temperature with occasional agitation. This allows the alkaloids and other secondary metabolites to dissolve into the solvent.
- Filtration and Concentration:
  - Separate the solid plant debris from the liquid extract by filtration[7].
  - Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.
- Acid-Base Extraction (Alkaloid Purification):
  - Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen, forming a water-soluble salt.
  - Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
  - Basify the aqueous layer with a base (e.g.,  $\text{NH}_4\text{OH}$ ) to a pH of 9-10. This deprotonates the alkaloid, rendering it insoluble in water.

- Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) to separate the freebase alkaloid from the aqueous solution.
- Chromatographic Separation:
  - Concentrate the organic solvent containing the crude alkaloid mixture.
  - Subject the concentrate to column chromatography using a stationary phase like silica gel or alumina.
  - Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol)[7].
  - Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 15:1) and a visualizing agent like Dragendorff's reagent[7].
- Isolation and Characterization:
  - Combine fractions containing the purified compound, as identified by TLC.
  - Remove the solvent to yield the isolated **Melicopidine**.
  - Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

## Visualized Workflow

The following diagram illustrates the generalized workflow for the isolation of **Melicopidine** from a plant source.



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- To cite this document: BenchChem. [A Technical Guide to Melicopidine: Nomenclature, Properties, and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191809#melicopidine-iupac-name-and-synonyms]

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